molecular formula C13H13NO B12517920 2-(4-Methoxyphenyl)-3-methylpyridine

2-(4-Methoxyphenyl)-3-methylpyridine

Cat. No.: B12517920
M. Wt: 199.25 g/mol
InChI Key: VSDKLYONASULOQ-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-3-methylpyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a methoxyphenyl group at the 2-position and a methyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxyphenyl)-3-methylpyridine typically involves the reaction of 4-methoxybenzaldehyde with acetone in the presence of a base to form 4-methoxyphenyl-2-propanone. This intermediate is then subjected to a cyclization reaction with ammonium acetate to yield the desired pyridine derivative.

Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the methoxy group can be replaced by other substituents using reagents like halogens or nitrating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halogens, nitrating agents.

Major Products Formed:

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced pyridine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-3-methylpyridine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

    2-(4-Methoxyphenyl)pyridine: Lacks the methyl group at the 3-position.

    3-Methyl-2-phenylpyridine: Lacks the methoxy group on the phenyl ring.

    2-(4-Methoxyphenyl)-4-methylpyridine: Methyl group is at the 4-position instead of the 3-position.

Uniqueness: 2-(4-Methoxyphenyl)-3-methylpyridine is unique due to the specific positioning of the methoxy and methyl groups, which can influence its chemical reactivity and biological activity. This unique structure can lead to distinct properties and applications compared to its analogs.

Properties

Molecular Formula

C13H13NO

Molecular Weight

199.25 g/mol

IUPAC Name

2-(4-methoxyphenyl)-3-methylpyridine

InChI

InChI=1S/C13H13NO/c1-10-4-3-9-14-13(10)11-5-7-12(15-2)8-6-11/h3-9H,1-2H3

InChI Key

VSDKLYONASULOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)C2=CC=C(C=C2)OC

Origin of Product

United States

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